molecular formula C9H13Cl2N3O2 B14506664 Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- CAS No. 62785-09-5

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-

Katalognummer: B14506664
CAS-Nummer: 62785-09-5
Molekulargewicht: 266.12 g/mol
InChI-Schlüssel: QVQYGGLXCDUVOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- is a synthetic compound known for its significant applications in the field of medicinal chemistry. It is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. The compound is characterized by the presence of bis(2-chloroethyl)amino and methyl groups attached to the uracil ring, which imparts unique chemical and biological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- typically involves the alkylation of uracil derivatives. One common method includes the reaction of 5-amino-3-methyluracil with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and stability. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uracil derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the uracil ring .

Wissenschaftliche Forschungsanwendungen

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- involves its ability to alkylate DNA. After activation, the compound binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA strands. This cross-linking inhibits DNA synthesis and function, ultimately causing cell death. The compound’s molecular targets include DNA and various enzymes involved in DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- is unique due to its specific chemical structure, which combines the properties of uracil and nitrogen mustards. This combination imparts both alkylating and antimetabolic activities, making it a versatile compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

62785-09-5

Molekularformel

C9H13Cl2N3O2

Molekulargewicht

266.12 g/mol

IUPAC-Name

5-[bis(2-chloroethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13Cl2N3O2/c1-13-8(15)7(6-12-9(13)16)14(4-2-10)5-3-11/h6H,2-5H2,1H3,(H,12,16)

InChI-Schlüssel

QVQYGGLXCDUVOK-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C(=CNC1=O)N(CCCl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.